Cinnzeylanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

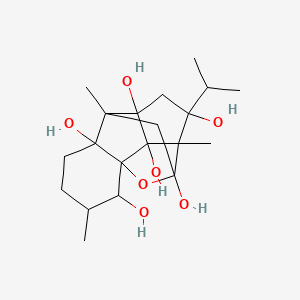

IUPAC Name |

3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZPQAYPSOHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62394-04-1 | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 - 279 °C | |

| Record name | Cinnzeylanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Cinnzeylanol: A Technical Guide to its Discovery and Isolation from Cinnamomum zeylanicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the diterpenoid Cinnzeylanol, a natural product isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon). It details the initial discovery, experimental protocols for extraction and isolation, and key characterization data. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of this bioactive compound.

Introduction

Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of bioactive compounds. While the aromatic components such as cinnamaldehyde (B126680) and eugenol (B1671780) are well-studied, the plant also produces a variety of non-volatile secondary metabolites, including diterpenoids. Among these is this compound, a polyhydroxylated pentacyclic diterpene. First reported in 1977, this compound, along with its acetylated analogue Cinnzeylanine, was identified during a screening of plant extracts for insecticidal properties. This guide synthesizes the available scientific information on the discovery and isolation of this compound, presenting it in a manner accessible to researchers in natural product chemistry and drug development.

Discovery and Initial Characterization

This compound was first isolated from the bark of Cinnamomum zeylanicum by a team of Japanese scientists, A. Isogai, S. Murakoshi, A. Suzuki, and S. Tamura, in 1977.[1][2] Their work, published in Agricultural and Biological Chemistry, described the discovery of two new insecticidal substances, which they named Cinnzeylanine and this compound.[1][2]

The initial structural elucidation of this compound was accomplished through a combination of chemical reactions and spectroscopic analysis, including Infrared (IR) and Proton Magnetic Resonance (PMR) spectroscopy. The molecular formula was determined to be C₂₀H₃₂O₇ through high-resolution mass spectrometry and elemental analysis.[1] The complex polycyclic structure of this compound was ultimately confirmed by X-ray crystallography.

Experimental Protocols

The following protocols are based on the original methodology described by Isogai et al. (1977) for the isolation of this compound from the bark of Cinnamomum zeylanicum.

Extraction

-

Plant Material Preparation: Powdered bark of Cinnamomum zeylanicum is used as the starting material.

-

Solvent Extraction: The powdered bark is extracted with 80% aqueous acetone.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the acetone.

-

Acidification and Liquid-Liquid Partitioning: The residual aqueous solution is acidified to a pH of 2. It is then washed with benzene (B151609) to remove non-polar compounds. The aqueous layer is subsequently extracted with ethyl acetate (B1210297).

-

Bicarbonate Wash: The ethyl acetate layer, containing the acidic and neutral compounds, is washed with a saturated sodium bicarbonate solution to remove acidic components.

-

Evaporation: The final ethyl acetate layer is evaporated to dryness to yield a residual oil containing this compound and other neutral compounds.

Isolation and Purification

-

Silicic Acid Column Chromatography: The residual oil from the extraction step is subjected to column chromatography on silicic acid.

-

Elution: The column is eluted with a benzene-ethyl acetate solvent system. Cinnzeylanine is reported to crystallize from the fraction eluted with 60% benzene in ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): The mother liquor remaining after the crystallization of Cinnzeylanine is further purified using preparative silicic acid TLC.

-

TLC Elution: The TLC plates are developed with an ethyl acetate-benzene (3:1) solvent system.

-

Crystallization: The band corresponding to this compound is scraped from the TLC plate, the compound is eluted from the silica, and then crystallized to yield pure this compound.

Quantitative Data and Characterization

The following tables summarize the key quantitative and spectroscopic data for this compound based on the original discovery literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₇ | |

| Molecular Weight | 384.47 g/mol | |

| Appearance | Crystals | |

| Infrared (IR) νmax (Nujol) | 3600, 3440, 3400 cm⁻¹ (hydroxyl groups) | |

| Proton NMR (PMR) δ (ppm) | Signals for six methyl groups (three secondary, two tertiary, and one acetyl) |

Note: The original publication provides a more detailed interpretation of the NMR spectra in the context of the structural elucidation.

Table 2: Biological Activity of this compound

| Assay | Organism | Activity | Concentration | Reference |

| Insecticidal | Bombyx mori (Silkworm) larvae | Larval death | 16 ppm | |

| Insect Growth Regulation | Bombyx mori (Silkworm) larvae | Inhibition of larval ecdysis | 2-4 ppm |

Signaling Pathways and Mechanism of Action

The initial research on this compound focused on its insecticidal and insect growth-regulating properties. The specific molecular targets and signaling pathways through which this compound exerts these effects have not been extensively elucidated in the publicly available literature. Further research is required to understand its mechanism of action.

Conclusion

This compound is a structurally complex diterpenoid isolated from Cinnamomum zeylanicum. The foundational work by Isogai and colleagues has provided the basis for its extraction and identification. While its initial characterization pointed to insecticidal activity, the full biological potential and mechanism of action of this compound remain largely unexplored. This technical guide provides a starting point for researchers interested in reinvestigating this natural product for potential applications in agriculture, pharmacology, and other fields. The detailed protocols and historical data presented herein are intended to facilitate further research into this intriguing compound from a well-known medicinal plant.

References

The Enigmatic Diterpenoid: A Technical Guide to 3-Deoxyryanodol (Cinnzeylanol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyryanodol, a complex diterpenoid of the ryanodane family, stands as a molecule of significant interest due to its structural relationship to ryanodine (B192298), a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). While the name "3-deoxyryanodol" itself is not commonly found in scientific literature, it is understood to be synonymous with cinnzeylanol , a natural product isolated from multiple plant species. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic origins, and experimental methodologies related to this intriguing compound, aimed at facilitating further research and development in fields ranging from medicinal chemistry to insecticide discovery.

The ryanodane skeleton is a highly oxidized and stereochemically complex scaffold, presenting a formidable challenge for both isolation and chemical synthesis. These compounds have garnered attention for their potent biological activities, particularly as insecticides and modulators of RyRs, which are crucial for muscle contraction and neuronal signaling in both vertebrates and invertebrates. Understanding the natural origins and biosynthetic pathways of ryanodane diterpenoids like 3-deoxyryanodol (this compound) is paramount for harnessing their therapeutic and agrochemical potential.

Natural Sources of 3-Deoxyryanodol (this compound)

To date, the primary natural source of 3-deoxyryanodol (this compound) and other related ryanodane diterpenes is the plant species Persea indica. This evergreen tree, endemic to the Macaronesian islands, has been the subject of extensive phytochemical investigation, revealing a rich diversity of ryanoid compounds. While originally isolated from Cinnamomum zeylanicum, from which its name is derived, Persea indica has emerged as a more prominent source.

Studies have shown that the accumulation of ryanoids, including this compound, can vary between different parts of the Persea indica plant, such as the leaves, stems, and roots. Furthermore, the chemical profile of these compounds can be influenced by the cultivation method, with aeroponically grown plants showing different distributions of ryanoids compared to their wild counterparts. The concentration of these compounds in their natural sources is generally low, which poses a significant challenge for their large-scale extraction and subsequent application.

Quantitative Data on Ryanodane Diterpenes from Persea indica

The following table summarizes the quantitative analysis of major ryanodane diterpenes, including the closely related ryanodol, found in various parts of Persea indica. While specific quantitative data for 3-deoxyryanodol (this compound) is not always individually reported in broad screenings, its presence is confirmed through detailed phytochemical analyses.

| Compound | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Ryanodol | Aerial Parts | Ethanolic Extraction | Not specified | [1][2] |

| This compound | Aerial Parts | Ethanolic Extraction | Not specified | [2] |

| Cinnzeylanone | Aerial Parts | Ethanolic Extraction | Not specified | [2] |

| Ryanodol 14-monoacetate | Aerial Parts | Ethanolic Extraction | Not specified | [2] |

| epi-Cinnzeylanol | Aerial Parts | Ethanolic Extraction | Not specified |

Note: The low natural abundance of these compounds often necessitates advanced analytical techniques like HPLC-MS for their detection and quantification. The variability in reported yields is influenced by factors such as the specific chemotype of the plant, geographical location, and harvesting time.

Biosynthesis of 3-Deoxyryanodol (this compound)

The biosynthesis of ryanodane diterpenoids is a complex process that, while not fully elucidated for every specific compound, is understood to follow the general pathway of diterpene biosynthesis. This pathway can be broadly divided into two main phases: the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and the subsequent cyclization and oxidation steps that lead to the vast diversity of diterpenoid structures.

Phase 1: Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of GGPP occurs through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). A series of condensation reactions, catalyzed by prenyltransferases, then sequentially adds three molecules of IPP to DMAPP to form the C20 precursor, GGPP.

Phase 2: Cyclization and Oxidation to the Ryanodane Scaffold

The formation of the characteristic ryanodane ring system from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene cyclases or synthases. This process is believed to proceed through a series of carbocation-mediated cyclizations. For the ryanodane scaffold, this would involve the formation of a polycyclic intermediate.

Following the initial cyclization, the resulting hydrocarbon backbone undergoes a series of regio- and stereospecific oxidation reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing the numerous hydroxyl groups that are characteristic of the ryanodane family. In the case of 3-deoxyryanodol (this compound), the absence of a hydroxyl group at the C-3 position suggests a specific enzymatic step that either prevents this oxidation or a subsequent deoxygenation event, though the former is more likely.

The proposed biosynthetic pathway for 3-deoxyryanodol (this compound) is a hypothetical model based on the known principles of diterpenoid biosynthesis. The specific enzymes responsible for the cyclization and oxidation steps in Persea indica have not yet been fully characterized.

Caption: Hypothetical biosynthetic pathway of 3-Deoxyryanodol (this compound).

Experimental Protocols

The isolation and characterization of 3-deoxyryanodol (this compound) and other ryanodane diterpenes from Persea indica require a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methodologies reported in the literature for the isolation of ryanoids from this plant.

General Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of 3-Deoxyryanodol.

Detailed Methodologies

1. Plant Material and Extraction:

-

Aerial parts (leaves and stems) of Persea indica are collected, air-dried, and ground into a fine powder.

-

The powdered plant material is then subjected to exhaustive extraction using a Soxhlet apparatus with a solvent such as ethanol (B145695) or methanol (B129727) for several hours.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

2. Fractionation and Purification:

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The fraction containing the ryanodane diterpenes (often the ethyl acetate fraction) is then subjected to multiple steps of column chromatography.

-

Initial separation is often performed on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Further purification can be achieved using Sephadex LH-20 column chromatography.

-

-

Final purification to obtain the pure compound is typically carried out using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

3. Structural Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

-

Conclusion

3-Deoxyryanodol, or this compound, represents a fascinating member of the ryanodane diterpenoid family. Its natural occurrence, primarily in Persea indica, and its complex biosynthesis offer rich avenues for future research. The development of sustainable methods for its production, either through optimized cultivation and extraction from its natural source or through synthetic biology approaches, will be crucial for unlocking its full potential. The detailed experimental protocols and the hypothetical biosynthetic pathway provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the chemistry and biology of this and other related natural products. Further investigation into the specific enzymes of the biosynthetic pathway in Persea indica will not only deepen our understanding of plant specialized metabolism but also provide new tools for the biotechnological production of these valuable compounds.

References

The Antimicrobial Action of Cinnzeylanol and its Congeners: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the antimicrobial mechanisms of action attributed to the chemical constituents of Cinnamomum zeylanicum (Ceylon cinnamon). While this guide is centered on Cinnzeylanol, a diterpenoid unique to this species, the available scientific literature predominantly focuses on the antimicrobial properties of its more abundant and commercially significant components, namely cinnamaldehyde (B126680) and eugenol (B1671780). Consequently, this document will detail the established antimicrobial activities of these major constituents as a proxy for understanding the potential mechanisms of this compound, a structurally related compound. The guide synthesizes current research on their molecular targets, presents quantitative data on their efficacy, outlines key experimental protocols, and provides visual representations of the elucidated pathways and workflows.

Introduction: The Antimicrobial Potential of Cinnamomum zeylanicum Constituents

Cinnamomum zeylanicum has a long history of use in traditional medicine, with its antimicrobial properties being a focal point of modern scientific investigation. The essential oil derived from cinnamon bark is a complex mixture of bioactive compounds, with (E)-cinnamaldehyde being the most abundant (often exceeding 70%), followed by other phenolic compounds like eugenol, and a variety of other terpenes and diterpenes, including this compound.[1][2][3] These compounds collectively contribute to the broad-spectrum activity of cinnamon oil against a wide range of pathogenic bacteria and fungi.[4][5]

While specific mechanistic studies on this compound are limited, its structural relationship to other antimicrobial terpenoids suggests it likely contributes to the overall efficacy of cinnamon extracts. This guide will therefore focus on the well-documented mechanisms of cinnamaldehyde and eugenol as the primary drivers of Cinnamomum zeylanicum's antimicrobial action.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of cinnamon's primary constituents is multifaceted, targeting several key cellular processes in microorganisms. This broad-based action is advantageous in potentially mitigating the development of microbial resistance. The principal mechanisms are detailed below.

Disruption of Cell Membrane Integrity

A primary mode of action for both cinnamaldehyde and eugenol is the disruption of the microbial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, leading to a loss of structural integrity and function. This disruption manifests in several ways:

-

Increased Permeability: The compounds interfere with the phospholipid packing, increasing the permeability of the membrane to ions and other small molecules. This leads to the leakage of essential intracellular components such as ATP, nucleic acids, and proteins.

-

Membrane Depolarization: The integrity of the membrane potential is compromised, affecting proton motive force and, consequently, ATP synthesis.

-

Inhibition of Membrane-Bound Enzymes: Key enzymes located in the cell membrane, such as ATPases, are inhibited, further disrupting cellular energy metabolism.

Enzyme Inhibition

Beyond the cell membrane, constituents of cinnamon oil have been shown to inhibit various crucial microbial enzymes:

-

Inhibition of Cell Wall Synthesis: Cinnamaldehyde has been reported to interfere with the biosynthesis of the bacterial cell wall, a mechanism that is particularly effective against Gram-positive bacteria.

-

Inhibition of Metabolic Enzymes: Studies have shown that cinnamaldehyde can inhibit enzymes involved in central metabolism.

-

Inhibition of Virulence Factor Production: Some studies suggest that cinnamon extracts can inhibit the production of virulence factors like hemolysin.

Anti-Biofilm and Anti-Quorum Sensing Activity

Biofilms are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. The constituents of cinnamon have demonstrated significant activity in preventing biofilm formation and disrupting established biofilms. This is achieved through several mechanisms:

-

Inhibition of Cell Adhesion: Cinnamaldehyde can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.

-

Downregulation of Biofilm-Associated Genes: Key genes involved in the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix are downregulated in the presence of cinnamon compounds.

-

Quorum Sensing Inhibition: Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including virulence and biofilm formation. Cinnamaldehyde has been shown to interfere with QS signaling pathways, thereby preventing the coordinated activities required for biofilm development.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of cinnamon essential oil and its primary components has been quantified against a variety of microorganisms. The Minimum Inhibitory Concentration (MIC) is the most common metric used, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Cinnamon Essential Oil | Escherichia coli ATCC 25922 | 4880 | |

| Cinnamon Essential Oil | Staphylococcus aureus ATCC 25923 | 4880 | |

| Cinnamon Essential Oil | Pseudomonas aeruginosa ATCC 27853 | 19530 | |

| Cinnamon Essential Oil | Bacillus subtilis ATCC 6633 | 3300 | |

| Cinnamon Essential Oil | Candida albicans ATCC 10231 | 3300 | |

| (E)-Cinnamaldehyde | Staphylococcus epidermidis | 250 | |

| (E)-Cinnamaldehyde | Streptococcus pyogenes | 500 | |

| (E)-Cinnamaldehyde | Pseudomonas aeruginosa | 250 | |

| (E)-Cinnamaldehyde | Escherichia coli | 250 | |

| Eugenol | Carbapenem-resistant Klebsiella pneumoniae | 200 | |

| Eugenol | Helicobacter pylori | 23-51 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antimicrobial action of cinnamon constituents.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Substance: The cinnamon essential oil or isolated compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the microorganism.

Cell Membrane Permeability Assay

This assay measures the leakage of intracellular components as an indicator of cell membrane damage.

-

Treatment of Microbial Cells: A suspension of microbial cells in their logarithmic growth phase is treated with the test compound at its MIC for a defined period.

-

Collection of Supernatant: The cell suspension is then centrifuged, and the supernatant is collected.

-

Quantification of Leaked Components: The concentration of nucleic acids (DNA and RNA) and proteins in the supernatant is quantified using spectrophotometry at 260 nm and 280 nm, respectively. An increase in absorbance compared to untreated controls indicates membrane damage.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Preparation of Plates: The test compound is serially diluted in a suitable growth medium in a 96-well flat-bottomed microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated for 24-48 hours to allow for biofilm formation.

-

Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed with a buffer. The remaining biofilm is stained with a solution of crystal violet. The stain is then solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Visualizations of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Caption: Core antimicrobial mechanisms of cinnamon constituents.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The antimicrobial properties of Cinnamomum zeylanicum are well-established and primarily attributed to its major constituents, cinnamaldehyde and eugenol. These compounds exert their effects through a multi-targeted approach, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation and quorum sensing. While direct research on the antimicrobial mechanism of this compound is currently lacking, its presence in cinnamon suggests a potential contribution to the overall antimicrobial synergy of the plant's essential oil.

Future research should focus on isolating this compound and elucidating its specific mechanism of action to determine its individual contribution and potential for development as a novel antimicrobial agent. Furthermore, synergistic studies between this compound and other cinnamon constituents, as well as with conventional antibiotics, could reveal enhanced therapeutic strategies. A deeper understanding of the molecular interactions of these natural compounds will be pivotal for their application in the development of new and effective treatments for microbial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Composition, antimicrobial activity and in vitro cytotoxicity of essential oil from Cinnamomum zeylanicum Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Staphylococcal Activity of Cinnamomum zeylanicum Essential Oil against Planktonic and Biofilm Cells Isolated from Canine Otological Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Screening of the Biological Activity of Cinnzeylanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Cinnzeylanol, a diterpenoid isolated from Cinnamomum zeylanicum. The document synthesizes available data on its diverse pharmacological effects, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Overview of Biological Activities

This compound, along with other bioactive compounds from Cinnamomum zeylanicum, has demonstrated a range of biological activities.[1] These activities are attributed to the complex chemical composition of the plant extract, which includes cinnamaldehyde, eugenol, and various other phenolic and volatile compounds.[2][3] The primary pharmacological effects investigated include anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic activities.[2][4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data obtained from various in vitro assays, providing insights into the potency of this compound and related compounds from Cinnamomum zeylanicum.

Table 1: Enzyme Inhibitory Activity

| Enzyme Target | Compound/Extract | IC50 Value | Reference |

| COX-1 | Ethanolic Leaf Extract | 26.58 ± 2.79 µg/mL | |

| COX-1 | Dichloromethane Leaf Extract | 6.62 ± 0.85 µg/mL | |

| COX-2 | Ethanolic Leaf Extract | 318.74 ± 12.34 µg/mL | |

| COX-2 | Dichloromethane Leaf Extract | 44.91 ± 3.06 µg/mL | |

| HMG-CoA Reductase | Pravastatin (Standard) | 0.50 ± 0.05 µg/mL | |

| Lipase | Orlistat (Standard) | 26.78 ± 2.45 µg/mL | |

| α-Amylase | C. zeylanicum Leaf Oil | 553.07 µM | |

| α-Glucosidase | Cinnamaldehyde | 27.96 ppm | |

| Acetylcholinesterase | C. zeylanicum Leaf Oil | Moderate Inhibition | |

| Carbonic Anhydrase II | C. zeylanicum Leaf Oil | 25.41 ± 1.10 nM |

Table 2: Anti-inflammatory Activity

| Assay | Compound | IC50 Value | Cell Line | Reference |

| Nitric Oxide (NO) Production | E-cinnamaldehyde | 55 ± 9 µM (7.3 ± 1.2 µg/mL) | RAW 264.7 | |

| Nitric Oxide (NO) Production | o-methoxycinnamaldehyde | 35 ± 9 µM (5.7 ± 1.5 µg/mL) | RAW 264.7 | |

| TNF-α Production | E-cinnamaldehyde | 63 ± 9 µM (8.3 ± 1.2 µg/mL) | RAW 264.7 | |

| TNF-α Production | o-methoxycinnamaldehyde | 78 ± 16 µM (12.6 ± 2.6 µg/mL) | RAW 264.7 |

Table 3: Anticancer Activity

| Cell Line | Compound/Extract | IC50 Value | Assay | Reference |

| K-562 (Leukemia) | Cinnamomum zeylanicum Decoction | Potent Cytotoxicity | SRB Assay | |

| PC-3 (Prostate Cancer) | Cinnamomum zeylanicum Essential Oil | 13.56 µg/mL | MTT Assay | |

| Hep G2 (Liver Cancer) | Cinnamaldehyde | - | Antiproliferative Assay | |

| Oral Cancer Cells (SCC-9) | C. zeylanicum Extract (CZE) | - | Clonogenic Assay | |

| Oral Cancer Cells (SCC-9) | Cinnamaldehyde (CIN) | - | Clonogenic Assay |

Table 4: Molecular Docking Binding Affinities

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |

| MAP Kinase p38 alpha | Cinnamaldehyde | -6.8 | |

| Dihydrofolate Reductase (DHFR) | Cinnamaldehyde | -5.9 | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cinnamaldehyde | -6.5 | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Eugenol | -6.0 | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | β-caryophyllene | -5.6 | |

| Acetylcholinesterase (AChE) | Cinnamaldehyde | - | |

| H. pylori virB4 | Cinnamyl acetate | - | |

| H. pylori virB8 | Benzyl benzoate | -4.7916 | |

| H. pylori virB9 | Cinnamyl acetate | -5.5914 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, Hep G2) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or other cinnamon-derived compounds for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Sulforhodamine B (SRB) Assay:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the bound dye with a Tris-based solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

c) Clonogenic Assay:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 48 hours).

-

Incubation: Remove the treatment and incubate the cells for a longer period (e.g., 10-14 days) to allow for colony formation.

-

Staining: Fix and stain the colonies with a staining solution (e.g., crystal violet).

-

Colony Counting: Count the number of colonies containing at least 50 cells. The percentage of colony-forming units (%CFU) is calculated relative to the untreated control.

Enzyme Inhibition Assays

a) COX-1 and COX-2 Enzyme Inhibitory Assays:

-

Assay Principle: Utilize an enzyme immunoassay (EIA) kit to determine the inhibition of COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and phenol.

-

Incubation: Add the COX-1 or COX-2 enzyme, heme, and the test extracts (dissolved in DMSO) to the reaction buffer and incubate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Detection: Measure the product formation (e.g., prostaglandins) using the methods specified in the EIA kit instructions.

-

IC50 Calculation: Determine the concentration of the extract that causes 50% inhibition of the enzyme activity.

Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). The 3D structures of the ligands (e.g., cinnamaldehyde) can be retrieved from databases like PubChem.

-

Software: Use molecular docking software such as AutoDock.

-

Docking Simulation: Perform the docking of the ligand into the active site of the protein. The simulation predicts the binding conformation and affinity of the ligand to the target protein.

-

Analysis: Analyze the docking results to determine the binding energy (in kcal/mol) and visualize the interactions between the ligand and the amino acid residues of the protein's active site using visualization tools like PyMOL or Discovery Studio.

Signaling Pathways and Mechanisms of Action

This compound and related compounds from Cinnamomum zeylanicum exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit this pathway, leading to anticancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Modulation of MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Cinnamaldehyde has been shown to inhibit the activation of NF-κB and the JNK signaling pathway, a component of the MAPK cascade. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: this compound's inhibition of NF-κB and JNK signaling pathways.

Experimental Workflow for Biological Activity Screening

The preliminary screening of this compound's biological activity typically follows a structured workflow, beginning with extraction and progressing through a series of in vitro assays to identify and quantify its effects.

Caption: General workflow for the preliminary screening of this compound.

Conclusion

The preliminary screening of this compound and related compounds from Cinnamomum zeylanicum reveals a promising profile of biological activities, including potent anti-inflammatory and anticancer effects. The inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK/NF-κB provides a mechanistic basis for these observed activities. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy and safety evaluations to translate these promising preclinical findings into clinical applications.

References

- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. researchgate.net [researchgate.net]

In Vitro Insecticidal Effects of Cinnzeylanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro insecticidal properties of Cinnzeylanol, the active component derived from cinnamon. The document focuses on quantitative efficacy data, detailed experimental methodologies, and the underlying biochemical and physiological mechanisms of action.

Quantitative Insecticidal Efficacy

The insecticidal activity of this compound and related compounds, primarily cinnamaldehyde (B126680), has been evaluated against a range of insect species. The following tables summarize the key quantitative data from various in vitro studies, including lethal concentrations (LC50), mortality rates, and enzyme inhibition.

Lethal Concentration (LC50) Data

The LC50 value represents the concentration of a substance required to kill 50% of a test population. These values are crucial for assessing the potency of an insecticide.

| Target Insect | Compound/Formulation | Exposure Time | LC50 Value | Citation |

| Spodoptera littoralis (Cotton Leafworm) | Cinnamon Oil | - | 1.64% (v/v) | [1] |

| Lasioderma serricorne (Cigarette Beetle) | Cinnamon Oil | 24 hrs | 260.65 µL/cm² | [2] |

| 48 hrs | 149.15 µL/cm² | [2] | ||

| 72 hrs | 98.67 µL/cm² | [2] | ||

| Corcyra cephalonica (Rice Moth) | Cinnamon Oil | 24 hrs | 285.60 µL/cm² | [2] |

| 48 hrs | 160.08 µL/cm² | |||

| 72 hrs | 109.33 µL/cm² | |||

| Sitophilus zeamais (Maize Weevil) | Cinnamaldehyde (Fumigant) | 24 hrs | 0.462 µl/cm³ | |

| 48 hrs | 0.302 µl/cm³ | |||

| Cinnamaldehyde (Contact) | 24 hrs | 0.290 µl/cm² | ||

| 48 hrs | 0.195 µl/cm² | |||

| Metcalfa pruinosa (Citrus Flatid Planthopper) Nymphs | Geranic Acid | - | 1.59 mg/cm² | |

| Cinnamaldehyde | - | 1.60 - 4.94 mg/cm² |

Mortality Rate Data

Mortality rate studies assess the percentage of a pest population killed by a specific concentration of a substance over time.

| Target Insect | Compound/Formulation | Concentration | Exposure Time | Mortality Rate (%) | Citation |

| Musca domestica (House Fly) | Cinnamon Oil | 1.0% | 60 min | 50% | |

| 240 min | 61.11% | ||||

| 5.0% | 60 min | 70% | |||

| 240 min | 88.8% | ||||

| 10% | 90 min | 100% | |||

| Nanoemulsion | 5.0% | 90 min | 100% | ||

| Alphitobius diaperinus (Mealworm) Larvae | Nanoemulsion | 5% | 2 days | 70% | |

| Lasioderma serricorne | Cinnamon Oil | 400 µL/cm² | 24 hrs | 62.50% | |

| 48 hrs | 76.25% | ||||

| 72 hrs | 95.00% | ||||

| Corcyra cephalonica | Cinnamon Oil | 400 µL/cm² | 24 hrs | 61.25% | |

| 48 hrs | 76.25% | ||||

| 72 hrs | 92.50% |

Enzyme Inhibition Data

This compound and its constituents can act by inhibiting key enzymes in the insect's nervous and detoxification systems.

| Target Insect | Enzyme | Inhibitor | Concentration | Inhibition Level | Citation |

| Sitophilus zeamais | Acetylcholinesterase | Cinnamaldehyde (Fumigant) | 40% of 24h-LC50 | Reduced to 70.23% of control | |

| 80% of 24h-LC50 | Reduced to 55.50% of control | ||||

| Callosobruchus maculatus | Acetylcholinesterase (AChE) | Acorus calamus & Lavandula angustifolia oils | 2500, 5000, 10,000 µL/L | Significant inhibition | |

| Glutathione (B108866) S-Transferase (GST) | Acorus calamus & Lavandula angustifolia oils | 2500, 5000, 10,000 µL/L | Significant inhibition | ||

| Callosobruchus chinensis | Acetylcholinesterase (AChE) | Acorus calamus & Lavandula angustifolia oils | 2500, 5000, 10,000 µL/L | Significant inhibition | |

| Glutathione S-Transferase (GST) | Acorus calamus & Lavandula angustifolia oils | 2500, 5000, 10,000 µL/L | Significant inhibition |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro insecticidal effects of this compound.

Contact Toxicity Assay

This method assesses the insecticidal effect of a substance through direct physical contact.

-

Preparation of Test Solutions : this compound (or cinnamon oil) is dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a series of concentrations.

-

Application : A specific volume of each test solution is evenly applied to a surface, such as a filter paper or a Petri dish. The solvent is allowed to evaporate completely.

-

Insect Exposure : A predetermined number of adult insects or larvae are introduced into the treated container.

-

Control Groups : A negative control group (solvent only) and a positive control group (a known insecticide) are included.

-

Mortality Assessment : The number of dead insects is recorded at specified time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis : The mortality data is used to calculate LC50 values using probit analysis.

Fumigation Toxicity Assay

This assay evaluates the insecticidal activity of volatile compounds in an enclosed space.

-

Preparation of Test Substance : A specific amount of the volatile substance (e.g., cinnamaldehyde) is applied to a filter paper or cotton ball.

-

Exposure Chamber : The treated material is placed in an airtight container (e.g., a sealed jar or desiccator) of a known volume.

-

Insect Introduction : A cage containing a known number of insects is suspended within the chamber.

-

Control : A control chamber containing only the solvent is run in parallel.

-

Mortality Assessment : The number of dead insects is counted after a defined exposure period (e.g., 24, 48 hours).

-

Data Analysis : LC50 values are determined from the concentration-mortality data.

Enzyme Inhibition Assay (Acetylcholinesterase)

This biochemical assay measures the effect of this compound on the activity of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

-

Enzyme Preparation : AChE is extracted and partially purified from a homogenate of the target insect's head or whole body.

-

Assay Reaction : The assay is typically performed in a microplate reader. The reaction mixture contains the enzyme preparation, a substrate (e.g., acetylthiocholine (B1193921) iodide), and a chromogenic reagent (e.g., DTNB).

-

Inhibitor Addition : Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

-

Measurement : The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance over time.

-

Data Analysis : The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Signaling Pathways and Mechanisms of Action

The insecticidal action of this compound is multifaceted, primarily involving neurotoxicity and disruption of key metabolic processes.

Neurotoxic Effects

This compound and its components, such as cinnamaldehyde, are known to act on the insect nervous system. One proposed mechanism is the activation of octopaminergic receptors, leading to neuronal hyperexcitation and subsequent paralysis and death. Additionally, the inhibition of acetylcholinesterase (AChE) disrupts synaptic transmission, contributing to the overall neurotoxic effect.

Caption: Neurotoxic mechanism of this compound.

Glutathione Metabolism Disruption

Studies in model organisms like Caenorhabditis elegans have shown that cinnamaldehyde can significantly alter the expression of genes involved in glutathione metabolism. This suggests that this compound may induce oxidative stress, and the inhibition of detoxification enzymes like Glutathione S-Transferase (GST) would further compromise the insect's ability to handle this stress, leading to cellular damage and death.

Caption: Disruption of glutathione metabolism by this compound.

Experimental Workflow for Insecticidal Evaluation

The overall process for evaluating the in vitro insecticidal effects of a compound like this compound follows a logical progression from initial screening to mechanistic studies.

Caption: Workflow for in vitro insecticidal evaluation.

References

Cinnzeylanol: Unraveling its Putative Role in the Traditional and Modern Therapeutic Applications of Cinnamon

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnzeylanol, a complex diterpenoid isolated from Cinnamomum zeylanicum, represents a class of secondary metabolites that may contribute to the well-documented therapeutic properties of cinnamon. While cinnamon has been a cornerstone of traditional medicine for centuries, scientific exploration has largely centered on its more abundant volatile constituents, such as cinnamaldehyde (B126680) and eugenol. This technical guide synthesizes the available, though limited, information on this compound and places it within the broader context of the known pharmacological activities of cinnamon. This document aims to provide researchers and drug development professionals with a comprehensive overview of the traditional uses of cinnamon, its established anti-inflammatory and antioxidant properties, and the potential, yet underexplored, role of its diterpenoid constituents like this compound. The significant gap in direct experimental data for this compound underscores the need for further targeted research to elucidate its specific contributions to the medicinal profile of this valuable botanical.

Introduction: this compound in the Context of Traditional Medicine

For millennia, the bark of Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, has been a prized commodity in traditional medicine systems worldwide. Its applications are diverse, ranging from a remedy for respiratory and digestive ailments to a treatment for gynecological issues.[1] In Traditional Chinese Medicine, cinnamon (Rou Gui) is used to warm the body, strengthen yang, and nourish qi and blood, highlighting its role in systemic wellness. While the scientific literature is replete with studies on cinnamon's essential oils, the specific roles of its non-volatile diterpenoid constituents, including this compound, remain largely enigmatic.

This compound (C₂₀H₃₂O₇) is a diterpene that, along with its acetyl derivative cinnzeylanine, is a recognized component of cinnamon.[2] Diterpenes in Cinnamomum species are noted for their potential immunomodulatory and cell proliferation effects, suggesting that this compound may contribute to the observed therapeutic benefits of cinnamon beyond its aromatic compounds. However, a significant challenge in the study of this compound is the lack of isolated, quantitative pharmacological data. The majority of existing research has been conducted on whole cinnamon extracts or its major components, cinnamaldehyde and eugenol. This guide, therefore, will discuss the established pharmacological activities of cinnamon with the understanding that these effects are the result of a complex interplay of its various constituents, including the less-studied this compound.

Pharmacological Activities of Cinnamon: A Potential Role for this compound

The therapeutic applications of cinnamon in traditional medicine are now being investigated through modern scientific methodologies. The primary areas of research, which may involve contributions from this compound, include its anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous age-related diseases.[3] Cinnamon has been identified as a potent anti-inflammatory agent. Studies on cinnamon extracts have demonstrated a significant reduction in the production of pro-inflammatory mediators. The anti-inflammatory effects of cinnamon are thought to be mediated through the modulation of various signaling pathways, including the Toll-like receptor (TLR) and NF-κB pathways.

Experimental Evidence:

In a study utilizing LPS-stimulated THP-1 monocytes, an ethanolic extract of Cinnamomum verum was shown to significantly reduce the secretion of the pro-inflammatory cytokine IL-8. This effect was attributed, in part, to the mitigation of the phosphorylation of Akt and IκBα, key components of the NF-κB signaling pathway.[4] While this study identified trans-cinnamaldehyde and p-cymene (B1678584) as active compounds, the potential synergistic or independent contributions of diterpenes like this compound were not explored.

Another study investigating the anti-inflammatory activity of cinnamon extracts in RAW 264.7 and J774A.1 macrophages identified E-cinnamaldehyde and o-methoxy cinnamaldehyde as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[3]

The following table summarizes the quantitative data on the anti-inflammatory effects of key cinnamon constituents. It is important to note the absence of specific data for this compound.

| Compound | Cell Line | Pro-inflammatory Mediator | IC₅₀ Value | Reference |

| E-cinnamaldehyde | RAW 264.7 | Nitric Oxide (NO) | 55 ± 9 μM | |

| E-cinnamaldehyde | RAW 264.7 | TNF-α | 63 ± 9 μM | |

| o-methoxycinnamaldehyde | RAW 264.7 | Nitric Oxide (NO) | 35 ± 9 μM | |

| o-methoxycinnamaldehyde | RAW 264.7 | TNF-α | 78 ± 16 μM |

Antioxidant Properties

The antioxidant capacity of cinnamon is well-documented and is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is largely linked to its phenolic and flavonoid content. Various extracts of Cinnamomum zeylanicum have demonstrated significant antioxidant potential in a range of in vitro assays.

Experimental Evidence:

A study on different extracts of cinnamon showed that a methanolic extract exhibited the highest oxidative inhibition at 95.5%, followed by the aqueous extract at 87.5% and the etheric extract at 68%. Another investigation into the antioxidant properties of polysaccharides from Cinnamomum zeylanicum bark found that an arabinogalactan (B145846) fraction showed the highest potential in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays.

The table below presents quantitative data on the antioxidant activity of cinnamon extracts. Again, specific data for this compound is not available.

| Extract Type | Antioxidant Assay | Result | Reference |

| Methanolic Extract | Oxidative Inhibition | 95.5% inhibition | |

| Aqueous Extract | Oxidative Inhibition | 87.5% inhibition | |

| Etheric Extract | Oxidative Inhibition | 68% inhibition | |

| Volatile Oils | Antioxidant Activity | 55.9% at 100 ppm, 66.9% at 200 ppm |

Experimental Methodologies

To facilitate further research into this compound and other cinnamon constituents, this section details the typical experimental protocols used in the cited studies.

Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.

-

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess reagent assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cytokine Secretion (e.g., TNF-α, IL-6, IL-8): Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the concentration of specific cytokines in the culture medium.

-

-

Western Blot Analysis: This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, IκBα, p38) to elucidate the mechanism of action.

Antioxidant Assays

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the antioxidant activity.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

-

β-carotene/linoleic acid system: This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid, which otherwise leads to the bleaching of β-carotene. The rate of β-carotene bleaching is monitored spectrophotometrically.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of cinnamon and its constituents are mediated through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms.

References

- 1. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]

- 3. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Cinnzeylanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Cinnzeylanol, a pentacyclic diterpene isolated from Cinnamomum zeylanicum. Due to the limited public availability of the primary research that first detailed the structure elucidation of this compound, this document serves as a framework, presenting known information and outlining the necessary data for a complete analysis. The core spectroscopic data is pending extraction from the original source.

Introduction to this compound

This compound is a complex diterpenoid compound found in the bark of the cinnamon tree, Cinnamomum zeylanicum. Its discovery and initial structural characterization were reported by H. Anil in the mid-1970s. As a member of the diterpene class, this compound possesses a complex carbon skeleton that has been of interest to natural product chemists. The elucidation of its structure relies heavily on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive quantitative spectroscopic data for this compound is contained within the Ph.D. thesis of H. Anil (University of London, 1977) and a subsequent publication. While this primary source is not widely accessible, the following tables are structured to present the anticipated ¹H and ¹³C NMR data and mass spectrometry fragmentation data once obtained.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the intricate three-dimensional structure of organic molecules like this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data to be populated from primary source. | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data to be populated from primary source. | |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. This compound has a molecular formula of C₂₀H₃₂O₇ and a molecular weight of 384.47 g/mol .

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data to be populated from primary source. | ||

Experimental Protocols

The following are detailed methodologies typical for the isolation and spectroscopic analysis of diterpenoids from plant sources, based on established practices in natural product chemistry.

Isolation of this compound

-

Extraction: Dried and powdered bark of Cinnamomum zeylanicum is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or chloroform, to isolate lipophilic compounds including diterpenes.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This usually involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): Often used in the final stages of purification to obtain the pure compound.

-

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Spectra are acquired using the same instrument. Proton-decoupled spectra are standard.

-

2D NMR: To establish connectivity and stereochemistry, a suite of 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Mass Spectrometry

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) is performed. Precursor ions are selected and fragmented, and the resulting product ions are analyzed.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a hypothetical signaling pathway that could be investigated for a novel bioactive compound.

The Therapeutic Potential of Cinnzeylanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnzeylanol, a pentacyclic diterpenoid isolated from the bark of Cinnamomum species such as Cinnamomum zeylanicum and Cinnamomum cassia, has emerged as a compound of interest in the field of natural product pharmacology.[1][2] While traditional medicine has long utilized cinnamon extracts for a variety of ailments, recent scientific investigations have begun to elucidate the therapeutic potential of its individual bioactive constituents.[1] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic activities, underlying mechanisms of action, and the experimental methodologies used in its study. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Therapeutic Activities of this compound

Current research, while still in its nascent stages, suggests that this compound possesses a range of pharmacological properties, including insecticidal, analgesic, and potentially anti-inflammatory and cytotoxic effects.

Insecticidal Activity

Early studies on this compound demonstrated its potent insecticidal effects. When administered orally to silkworm larvae (Bombyx mori L.), this compound was found to be lethal at a concentration of 16 parts per million (ppm). At lower concentrations of 2 to 4 ppm, it acted as an ecdysis inhibitor, disrupting the molting process essential for larval development.

Analgesic Activity

More recent investigations have highlighted the analgesic potential of this compound, particularly in the context of neuropathic pain. In an animal model of paclitaxel-induced cold allodynia, a common and debilitating side effect of chemotherapy, this compound demonstrated notable analgesic effects.[3][4] While the initial reports confirm this activity, further studies are required to provide detailed quantitative data on dosage and the extent of pain relief.

Quantitative Data Summary

To facilitate a clear comparison of the available data on the biological activities of this compound and related cinnamon extracts, the following tables summarize the key quantitative findings from the literature.

Table 1: Insecticidal Activity of this compound

| Bioassay | Test Organism | Activity | Concentration |

| Oral Administration | Silkworm larvae (Bombyx mori L.) | Lethal | 16 ppm |

| Oral Administration | Silkworm larvae (Bombyx mori L.) | Ecdysis Inhibition | 2-4 ppm |

Table 2: Cytotoxicity of Cinnamon Extracts and their Major Components

| Extract/Compound | Cell Line(s) | Bioassay | IC50 Value(s) |

| Cinnamomum zeylanicum Extract (CZE) | Oral Squamous Carcinoma (SCC-9) | MTT Assay (48h) | 100 µg/ml |

| Cinnamomum zeylanicum Extract (CZE) | Oral Squamous Carcinoma (SCC-25) | MTT Assay (48h) | 30 µg/ml |

| Cinnamaldehyde | Oral Squamous Carcinoma (SCC-9) | MTT Assay (48h) | 40 µM |

| Cinnamaldehyde | Oral Squamous Carcinoma (SCC-25) | MTT Assay (48h) | 45 µM |

| Cinnamomum zeylanicum Decoction | Human Leukemia (K-562) | SRB Assay | >50% inhibition at 10⁻⁷ M - 10⁻⁴ M |

Note: Data on the specific cytotoxicity of isolated this compound is limited, with some studies on various diterpenoids from C. cassia showing no significant cytotoxic activity for the tested compounds in cell lines such as HeLa, HL-60, and MCF-7.

Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous work. This section details the methodologies for key experiments cited in the literature concerning this compound and related compounds.

Isolation and Purification of this compound

The isolation of this compound typically involves the extraction of dried bark from Cinnamomum species followed by chromatographic separation.

Protocol: General Outline for Isolation

-

Extraction: The powdered bark of Cinnamomum cassia is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.

-

Chromatography: The fractions containing diterpenoids are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

-

Identification: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Model of Paclitaxel-Induced Neuropathic Pain

To assess the analgesic effects of this compound, a widely used animal model of chemotherapy-induced neuropathic pain is employed.

Protocol: Paclitaxel-Induced Cold Allodynia

-

Animal Model: Male Sprague-Dawley rats or mice are used for this model.

-

Induction of Neuropathy: Paclitaxel is administered to the animals, typically via intraperitoneal injections, to induce neuropathic pain.

-

Behavioral Testing: Cold allodynia is assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

-

Drug Administration: this compound, dissolved in an appropriate vehicle, is administered to the animals (e.g., orally or intraperitoneally) at various doses.

-

Data Analysis: The paw withdrawal latency or frequency is recorded and compared between the this compound-treated group and a vehicle-treated control group to determine the analgesic effect.

Signaling Pathways and Molecular Mechanisms

While direct studies on the signaling pathways modulated by isolated this compound are scarce, research on cinnamon extracts and their major constituent, cinnamaldehyde, provides valuable insights into the potential molecular mechanisms. The NF-κB and PI3K/Akt signaling pathways, which are central to inflammation and cell survival, have been identified as key targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Cinnamon extracts have been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, cinnamon compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Studies have demonstrated that cinnamon extracts can inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets. This inhibition can induce apoptosis and suppress tumor cell proliferation.

References

Methodological & Application

Application Notes: Cinnzeylanol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Cinnzeylanol, a diterpenoid derived from the bark and leaves of the Cinnamomum zeylanicum tree.[1] this compound and other compounds from cinnamon have garnered significant interest for their potential therapeutic properties, including antimicrobial and anti-tumor activities.[1][2] The protocols outlined below are based on established techniques for the isolation of natural products from plant matrices.

I. Extraction Methodologies

The initial step in isolating this compound involves its extraction from dried and powdered Cinnamomum zeylanicum bark. The choice of extraction method can significantly impact the yield and purity of the crude extract. Common methods include solvent extraction (Soxhlet), steam distillation, and superheated water extraction.[3][4]

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a robust method for obtaining a crude extract containing this compound. The choice of solvent is critical and dictates the polarity of the extracted compounds.

Materials and Equipment:

-

Dried and ground Cinnamomum zeylanicum bark

-

Soxhlet apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Cellulose (B213188) extraction thimble

-

Ethanol (B145695) (or another suitable solvent like methanol (B129727) or hexane)

-

Rotary evaporator

Procedure:

-

Place 50-100 g of finely ground cinnamon bark powder into a cellulose extraction thimble.

-

Position the thimble inside the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 300-500 mL of ethanol and connect it to the Soxhlet extractor.

-

Connect the condenser to the top of the extractor and ensure a steady flow of cold water.

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the cinnamon powder.

-

Allow the extraction to proceed for 6-8 hours. The solvent will cyclically fill the chamber and siphon back into the flask, concentrating the extracted compounds.

-

After extraction, allow the apparatus to cool.

-

Disconnect the round-bottom flask and concentrate the crude extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 50°C).

-

The resulting viscous material is the crude this compound extract, ready for purification.

Data Summary: Comparison of Extraction Methods for Cinnamon Components

While specific yield data for this compound is not widely published, data for major components like cinnamaldehyde (B126680) provide a useful comparison of extraction efficiency.

| Extraction Method | Plant Part | Key Component | Yield / Purity | Reference |

| Steam Distillation | Bark | Cinnamaldehyde | ~90% of essential oil | |

| Soxhlet Extraction | Bark | Cinnamaldehyde | 62-73% of essential oil | |

| Superheated Water | Bark | Cinnamaldehyde | >80% of essential oil | |

| Enzyme-Assisted | Bark | Trans-Cinnamaldehyde | 67.6% (Viscozyme 1%) | |

| Hydrodistillation | Bark | Cinnamaldehyde | 57.83% of essential oil |

II. Purification Methodologies

Purification of this compound from the crude extract is typically a multi-step process involving chromatographic techniques to separate the compound of interest from other co-extracted substances.

Protocol 2: Column Chromatography (Primary Purification)

Column chromatography is an effective first step for fractionating the crude extract and isolating compounds based on their polarity.

Materials and Equipment:

-

Glass chromatography column

-

Silica (B1680970) gel (70-230 mesh)

-

Crude this compound extract

-

Solvents: Hexane (B92381) and Ethyl Acetate (HPLC grade)

-

Beakers and collection tubes

-

Cotton or glass wool

-

Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Column Packing: Insert a small plug of cotton or glass wool at the bottom of the column. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a uniform bed without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and load it carefully onto the top of the silica bed.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This allows for the sequential elution of compounds with increasing polarity.

-

Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under UV light or with a staining agent. Combine fractions that show a similar TLC profile and contain the compound of interest.

-